molecular formula C20H16FNO B5745343 N-(diphenylmethyl)-4-fluorobenzamide CAS No. 88229-31-6

N-(diphenylmethyl)-4-fluorobenzamide

Cat. No.: B5745343
CAS No.: 88229-31-6
M. Wt: 305.3 g/mol
InChI Key: BADKRQPGXLYDGH-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-4-fluorobenzamide is a synthetic organic compound designed for research and development applications. This molecule features a 4-fluorobenzamide scaffold, a structure present in compounds studied for various biological activities, including anti-inflammatory properties and receptor binding affinity. The diphenylmethyl (benzhydryl) group is a common pharmacophore known to influence the pharmacokinetic properties of molecules, potentially enhancing attributes such as gastrointestinal absorption and blood-brain barrier permeability, as observed in structurally related compounds . Research Applications & Potential Value: This compound is of significant interest in medicinal chemistry for the synthesis and exploration of novel therapeutic agents. While specific biological data for this compound is not available in the current search, its structure suggests potential as a key intermediate or precursor. Researchers may investigate its use as a building block for developing sigma receptor ligands, which are relevant for neuroimaging and central nervous system studies, given that similar fluorobenzamide structures have been radiolabeled for Positron Emission Tomography (PET) imaging . Furthermore, the 4-fluorobenzamide moiety is a component in compounds that have demonstrated significant anti-inflammatory effects and the ability to inhibit prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain, with some derivatives showing a more favorable gastric ulcerogenic profile than standard non-steroidal anti-inflammatory drugs like indomethacin . Quality & Handling: This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzhydryl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKRQPGXLYDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357761
Record name (4-fluorobenzoylamino)-diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-31-6
Record name (4-fluorobenzoylamino)-diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diphenylmethanol to form the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(diphenylmethyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected 4-Fluorobenzamide Analogs

Compound Space Group Key Interactions Ref.
N-(Dimethylcarbamothioyl)-4-fluorobenzamide P2₁/c N–H···S, C–H···O
N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide P2₁/c C–H···π, N–H···O
4-Fluoro-N-(2-methylphenylsulfonyl)benzamide P-1 N–H···O, π–π stacking

Electrochemical and Spectroscopic Behavior

The ligand N-(dimethylcarbamothioyl)-4-fluorobenzamide and its metal complexes exhibit redox activity. Cyclic voltammetry of the Cu(II) complex shows a quasi-reversible reduction peak at E₁/₂ = −0.87 V (Cu²⁺/Cu⁺), while the Ni(II) complex displays an irreversible oxidation at +1.38 V attributed to ligand-centered processes. FT-IR spectra confirm coordination via thiocarbonyl (C=S, ~1,080 cm⁻¹) and carbonyl (C=O, ~1,660 cm⁻¹) groups .

Biological Activity

N-(Diphenylmethyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with diphenylmethanamine. The following general synthetic pathway is often employed:

  • Formation of the Amide : React 4-fluorobenzoic acid with diphenylmethanamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
  • Purification : The crude product is purified through recrystallization or chromatography.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzamide derivatives, including this compound. Research indicates that this compound exhibits significant activity against various viruses, particularly Hepatitis B virus (HBV). The mechanism involves enhancing intracellular levels of APOBEC3G (A3G), a cellular protein that inhibits viral replication.

Table 1: Antiviral Activity Data

CompoundIC50 (µM)SI (Selectivity Index)
This compound1.9958
Lamivudine (3TC)7.3760

Note: IC50 values represent the concentration needed to inhibit 50% of viral replication in cell culture.

The antiviral mechanism of this compound primarily involves:

  • Inhibition of Viral Replication : By increasing A3G levels, the compound disrupts HBV replication cycles.
  • Stability Against Resistance : Studies show effectiveness against both wild-type and drug-resistant strains of HBV, suggesting a robust mechanism that may not be easily circumvented by viral mutations.

Case Studies

  • In Vitro Studies : In experiments using HepG2.2.15 cells, this compound demonstrated potent anti-HBV activity with an IC50 value significantly lower than that of lamivudine, suggesting its potential as a therapeutic agent in treating HBV infections.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of this compound. Results indicate favorable safety margins and effective bioavailability, making it a candidate for further clinical development.

Q & A

Q. What are the standard synthetic routes for N-(diphenylmethyl)-4-fluorobenzamide, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions involving amide bond formation. A common approach includes:

  • Step 1: Activation of 4-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2: Coupling the acid chloride with diphenylmethylamine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C .
  • Optimization: Reaction yields (~60–80%) depend on solvent polarity, stoichiometry, and catalyst use (e.g., DMAP for nucleophilic assistance). Temperature control minimizes side reactions like hydrolysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR: Confirm regiochemistry and purity. The fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., para-fluorine in 4-fluorobenzamide shows coupling constants of ~8–9 Hz) .
  • FT-IR: Validate amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 334.1 for C₂₀H₁₆FNO) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Antimicrobial Screening: Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition: Fluorometric assays for kinases or proteases, leveraging the fluorine atom’s electronegativity for binding .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • SHELX Suite: Use SHELXL for refinement and SHELXD for phase problem resolution. For example, fluorine’s high electron density aids in locating substituents via difference Fourier maps .

  • Challenges: Intramolecular H-bonding (e.g., N–H⋯O/F) can distort torsion angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F⋯H contacts contribute ~12% to crystal packing) .

  • Example Data:

    ParameterValue (Compound 1 )
    Dihedral angle (°)31.99 (aromatic rings)
    R-factor0.045

Q. What strategies elucidate structure-activity relationships (SAR) for benzamide derivatives?

  • Substituent Variation: Compare analogues (e.g., 4-fluoro vs. 4-nitro) in bioassays. Fluorine enhances metabolic stability and membrane permeability .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) predict electrostatic potential maps and binding affinities to targets like 5-HT1F receptors .
  • Case Study: Replacing diphenylmethyl with tetrahydrothiophene-sulfone groups increased antimicrobial activity by 40% in similar compounds .

Q. How do reaction intermediates impact the scalability of this compound synthesis?

  • Intermediate Isolation: Purify acid chloride intermediates via vacuum distillation to avoid hydrolysis.
  • Byproduct Mitigation: Use scavengers (e.g., polymer-bound DMAP) to trap unreacted reagents in multi-step syntheses .
  • Scale-Up Challenges: Solvent choice (e.g., dichloromethane vs. THF) affects reaction kinetics and workup efficiency. Pilot studies show THF increases yield by 15% but requires rigorous drying .

Q. What advanced techniques validate its mechanism of action in neurological applications?

  • Neuritogenesis Assays: Treat retinal ganglion cells and quantify neurite outgrowth via confocal microscopy. N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide (a structural analogue) showed 2.5-fold increased neurite length at 10 µM .
  • Target Engagement: Surface plasmon resonance (SPR) measures binding kinetics to TrkA receptors (KD ~50 nM) .
  • In Vivo Models: Murine corneal injury studies link neuritogenesis to improved sensory recovery (p < 0.01 vs. controls) .

Key Considerations for Researchers

  • Contradictions: While SHELX is widely used for refinement , alternative software (e.g., Olex2) may offer better handling of twinned data.
  • Fluorine Effects: The 4-fluoro group enhances bioavailability but complicates NMR interpretation due to spin-spin coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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